Cloruro de 4-etilbencensulfonilo

Descripción general

Descripción

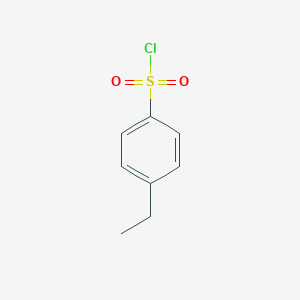

4-Ethylbenzenesulfonyl chloride is an organic compound with the chemical formula C8H9ClO2S. It is a colorless to light yellow liquid known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by its ethyl, benzene, and sulfonyl functional groups, making it a versatile reagent in various chemical reactions .

Aplicaciones Científicas De Investigación

4-Ethylbenzenesulfonyl chloride is widely used in scientific research due to its versatility:

Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride group into organic molecules, facilitating the synthesis of various sulfonamide and sulfonate compounds.

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the production of sulfonamide-based drugs.

Agrochemicals: It is used in the synthesis of herbicides and pesticides.

Dyestuff: It is employed in the production of dyes and pigments.

Mecanismo De Acción

Target of Action

4-Ethylbenzenesulfonyl chloride is an organic chemical compound with the molecular formula C8H9ClO2S . It is primarily used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields

Action Environment

4-Ethylbenzenesulfonyl chloride is sensitive to moisture and should be stored under dry inert gas . It reacts with water and is soluble in ethanol, acetone, and toluene . Environmental factors such as humidity and the presence of water can influence its reactivity, stability, and efficacy.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-Ethylbenzenesulfonyl chloride are not well-documented in the literature. As a sulfonyl chloride, it is known to be reactive and can participate in various biochemical reactions. It can react with water, alcohols, and amines to form sulfonic acids, sulfonic esters, and sulfonamides, respectively

Temporal Effects in Laboratory Settings

It is known to be moisture sensitive and should be stored under inert gas at a temperature below 15°C

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Ethylbenzenesulfonyl chloride can be synthesized from 4-ethylbenzenesulfonic acid. The typical synthetic route involves the reaction of 4-ethylbenzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield:

C8H9SO3H+SOCl2→C8H9SO2Cl+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 4-ethylbenzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a well-ventilated reactor with continuous monitoring of temperature and pressure to ensure safety and efficiency . The product is then purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethylbenzenesulfonic acid.

Reduction: It can be reduced to 4-ethylbenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Amines: Reacts under mild conditions to form sulfonamides.

Alcohols: Requires a base such as pyridine to form sulfonate esters.

Thiols: Reacts in the presence of a base to form sulfonothioates.

Water: Hydrolysis occurs readily at room temperature.

Major Products Formed

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Sulfonothioates: Formed from reactions with thiols.

4-Ethylbenzenesulfonic Acid: Formed from hydrolysis.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzenesulfonyl Chloride (Tosyl Chloride): Similar in structure but with a methyl group instead of an ethyl group.

4-Chlorobenzenesulfonyl Chloride: Contains a chlorine atom instead of an ethyl group.

4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of an ethyl group.

Uniqueness

4-Ethylbenzenesulfonyl chloride is unique due to its ethyl group, which imparts different steric and electronic properties compared to its analogs. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Actividad Biológica

4-Ethylbenzenesulfonyl chloride (C8H9ClO2S), a sulfonyl chloride compound, has garnered attention in various fields of chemistry and biology due to its reactive sulfonyl group. This article explores its biological activity, focusing on antibacterial properties, synthesis-related studies, and potential therapeutic applications.

4-Ethylbenzenesulfonyl chloride is characterized by its sulfonyl chloride functional group, which is known for its ability to form sulfonamides and other derivatives. The compound is typically synthesized through the reaction of 4-ethylbenzenesulfonic acid with thionyl chloride or phosphorus pentachloride, leading to the formation of the sulfonyl chloride.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonyl chlorides, including 4-ethylbenzenesulfonyl chloride. The mechanism of action primarily involves the inhibition of bacterial folic acid synthesis, similar to that of traditional sulfonamide antibiotics. This inhibition occurs because bacteria mistakenly utilize sulfonamides in place of para-aminobenzoic acid (PABA), leading to a deficiency in tetrahydrofolate and subsequently impairing DNA and RNA synthesis.

Case Studies and Research Findings

- Antibacterial Screening : In vitro studies have demonstrated that compounds derived from sulfonyl chlorides exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, novel compounds synthesized from 4-ethylbenzenesulfonyl chloride were tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated varying degrees of antibacterial efficacy, with some derivatives showing zones of inhibition comparable to standard antibiotics like ciprofloxacin .

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were reported as low as 7.81 µg/mL against E. coli, indicating potent antibacterial properties. This suggests that modifications to the sulfonamide structure can enhance activity against resistant strains .

- Synthesis of Sulfinamides : Research has also explored the synthesis of sulfinamides from sulfonyl chlorides, revealing that these compounds can possess distinct biological activities. The methodology involved in situ reduction techniques has shown promise in generating active sulfinamide derivatives that may exhibit improved antibacterial properties .

Table: Summary of Biological Activities

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 4-Ethylbenzenesulfonyl Chloride Derivative A | E. coli | 31 ± 0.12 | 7.81 |

| 4-Ethylbenzenesulfonyl Chloride Derivative B | Klebsiella pneumoniae | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | - |

Potential Therapeutic Applications

The biological activities exhibited by 4-ethylbenzenesulfonyl chloride derivatives extend beyond antibacterial effects. Due to their ability to inhibit carbonic anhydrases, they are being investigated for potential applications in treating conditions such as glaucoma and certain cancers . Additionally, their role as diuretics and antiobesity agents is under exploration, highlighting the versatility of this compound class.

Propiedades

IUPAC Name |

4-ethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACFLXDRFOQEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341198 | |

| Record name | 4-Ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16712-69-9 | |

| Record name | 4-Ethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.